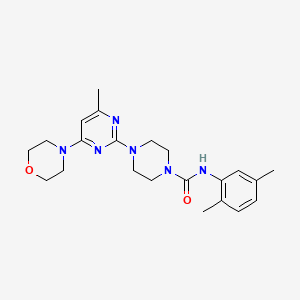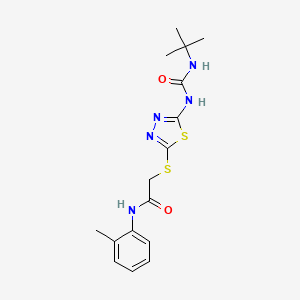![molecular formula C24H24N2O5S B11246077 N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246077.png)
N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known by its chemical structure C24H23NO5S, is a complex organic compound. Let’s break down its name:
N-(3,4-dimethylphenyl): This part of the compound contains a substituted phenyl group with two methyl groups at positions 3 and 4.
4-[(4-methoxyphenyl)sulfonyl]: Here, we have a sulfonyl group attached to a methoxy-substituted phenyl ring.
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: This segment represents a fused benzoxazine ring system with an amide group.
Métodos De Preparación
The synthesis of this compound involves several steps
- Formation of the Benzoxazine Ring:
- The benzoxazine ring can be prepared via cyclization reactions involving an amine, phenol, and formaldehyde.
- Conditions may include acid catalysis or base-promoted reactions.
- Sulfonylation:
- The sulfonyl group is introduced using a sulfonyl chloride (e.g., methanesulfonyl chloride).
- Reaction conditions typically involve a base (such as pyridine) and an organic solvent.
- Amidation:
- The amide group is formed by reacting the benzoxazine intermediate with an appropriate amine (e.g., dimethylamine).
- Acidic or basic conditions can be employed.
Análisis De Reacciones Químicas
Oxidation: The sulfonyl group can undergo oxidation to form a sulfone.
Reduction: Reduction of the sulfonyl group may yield a sulfide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents: Pyridine, formaldehyde, sulfonyl chlorides, amines.
Major Products: The fully substituted benzoxazine carboxamide is the primary product.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Polymer Chemistry: Benzoxazine derivatives are used in high-performance polymers.
Biological Studies: Investigating its interactions with enzymes and receptors.
Materials Science:
Mecanismo De Acción
Target: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Similar Compounds: Other benzoxazine derivatives, such as those with different substituents.
Uniqueness: Its specific combination of phenyl, sulfonyl, and amide groups sets it apart.
Propiedades
Fórmula molecular |
C24H24N2O5S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-16-8-9-18(14-17(16)2)25-24(27)23-15-26(21-6-4-5-7-22(21)31-23)32(28,29)20-12-10-19(30-3)11-13-20/h4-14,23H,15H2,1-3H3,(H,25,27) |
Clave InChI |
XUIPXQQWAKAINM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11246003.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11246011.png)

![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)


![N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246045.png)
![1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11246046.png)
![1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11246052.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246054.png)
![N-(3-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246061.png)
![4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine](/img/structure/B11246065.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246066.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246074.png)
